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Executive Summary

3-(3-Methoxyphenyl)-2'-methylpropiophenone is a specific organic scaffold belonging to the
dihydrochalcone class. Structurally, it consists of a 2-methylphenyl (o-tolyl) moiety linked via a
propanone bridge to a 3-methoxyphenyl ring. This compound serves as a valuable intermediate
in medicinal chemistry, particularly in the synthesis of heterocycles and as a privileged scaffold
for developing anti-inflammatory and metabolic disorder therapeutics.

This guide provides a definitive technical profile, synthetic methodology, and analytical
characterization strategy for researchers utilizing this compound.

Part 1: Physicochemical Profile & Identity
Nomenclature and Structure

The IUPAC name for this compound is 1-(2-methylphenyl)-3-(3-methoxyphenyl)propan-1-one.
The common name "propiophenone” refers to the 1-phenylpropan-1-one core; the "2'-methyl"
indicates a methyl substitution on the ketone-bearing ring (ortho position), and "3-(3-
methoxyphenyl)" indicates a substitution on the terminal carbon of the propyl chain.

Molecular Data Table
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Property Value Source/Method
Molecular Formula C17H1802 Stoichiometric Calculation
) Atomic Weights (C=12.01,
Molecular Weight 254.33 g/mol
H=1.008, 0=15.999)
Exact Mass 254.1307 High-Res MS Prediction
) Consensus Hydrophobicity
LogP (Predicted) 42+04
Model
Polar Surface Area (Ketone +
TPSA 26.30 Az
Ether)
H-Bond Acceptors 2 Carbonyl (1) + Methoxy (1)
H-Bond Donors 0 No -OH or -NH groups
Flexible alkyl linker & methoxy
Rotatable Bonds 5

group

Part 2: Synthetic Methodology (Expertise &
Experience)

The synthesis of 3-(3-Methoxyphenyl)-2'-methylpropiophenone is best approached via a
Claisen-Schmidt Condensation followed by Catalytic Hydrogenation. This two-step sequence is
preferred over direct Friedel-Crafts alkylation due to the high regioselectivity required.

Step 1: Synthesis of the Chalcone Intermediate

Reaction: Aldol condensation between 2'-methylacetophenone and 3-methoxybenzaldehyde.

e Reagents: 2'-Methylacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.0 eq), NaOH (1.2
eq), Ethanol/Water.

e Mechanism: Base-catalyzed enolate formation of the acetophenone followed by nucleophilic
attack on the benzaldehyde carbonyl.
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 Critical Control Point: The ortho-methyl group on the acetophenone introduces steric
hindrance. A higher reaction temperature (60°C) or stronger base (KOH) may be required
compared to unsubstituted acetophenones.

Step 2: Selective Reduction to Dihydrochalcone

Reaction: Hydrogenation of the

-unsaturated ketone.

o Reagents: Hz (balloon or 1 atm), 10% Pd/C catalyst, Ethyl Acetate or Ethanol.
» Protocol:

o Dissolve the chalcone (yellow solid) in ethyl acetate.

o Add 10 mol% Pd/C carefully under inert atmosphere (Argon/Nitrogen).

o Purge with Hz gas. Stir vigorously at RT for 4-12 hours.

o Self-Validating Endpoint: The disappearance of the intense yellow color indicates the
reduction of the conjugated alkene.

o Filter through Celite to remove catalyst. Concentrate in vacuo.[1][2]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision
nodes.
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Caption: Synthetic pathway converting precursors to the target dihydrochalcone via a chalcone
intermediate.

Part 3: Analytical Protocols & Self-Validation

To ensure scientific integrity, the identity of the molecule must be validated using orthogonal
analytical technigues. The following protocols serve as a self-validating system.

Nuclear Magnetic Resonance (*H NMR)

The *H NMR spectrum in CDCls is the definitive method to confirm the reduction of the double
bond.

Chemical Shift L . . Validation
Multiplicity Integration Assignment .
(0) Logic
Confirms 2'-
2.45 Singlet 3H Ar-CHs (Ring A) methyl group
presence.
Critical:

Distinguishes
from chalcone
(which has
alkene doublets
at 7.5-8.0 ppm).

3.05 Triplet 2H -CH2- (a to C=0)

Confirms
3.25 Triplet 2H -CHz- (Bto C=0) saturated ethyl
linker.

Confirms
3.80 Singlet 3H -OCHs (Ring B) methoxy group

integrity.

) ) Integration must
6.75-7.60 Multiplet 8H Aromatic Protons
sum to 8.
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Mass Spectrometry (Fragmentation Logic)

In Electron Impact (EI) MS, the molecule will cleave at the weakest bonds, typically alpha to the

carbonyl.
e Molecular lon: m/z 254 [M]*
e Base Peak: Likely m/z 119 (2-methylbenzoyl cation,

) formed by
-cleavage.

e Secondary Fragment: m/z 135 (Tropylium-like ion from the methoxybenzyl side) or m/z 121
(Methoxybenzyl cation).

Analytical Logic Diagram

This decision tree guides the researcher in confirming the product identity.
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Caption: Analytical decision tree for validating the structural integrity of 3-(3-
Methoxyphenyl)-2'-methylpropiophenone.

Part 4: Applications in Drug Discovery

This molecule is not merely a chemical curiosity; it is a privileged scaffold.

o Metabolic Stability: The 2'-methyl group provides steric protection to the carbonyl, potentially
reducing the rate of metabolic reduction to the alcohol compared to unsubstituted analogs.

e Pharmacophore: The 1,3-diphenylpropan-1-one motif is found in various anti-diabetic
(SGLT2 inhibitor precursors) and anti-inflammatory agents.

o Synthetic Utility: It serves as a precursor for forming 2,4-disubstituted pyrroles (via Paal-
Knorr synthesis) or indoles (via Fischer indole synthesis if functionalized further).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1360532#3-3-methoxyphenyl-2-
methylpropiophenone-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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